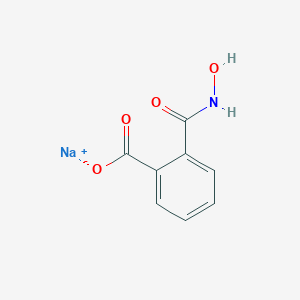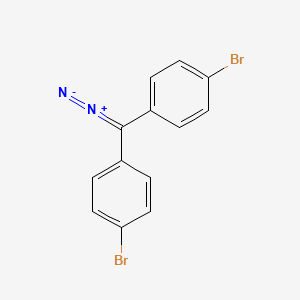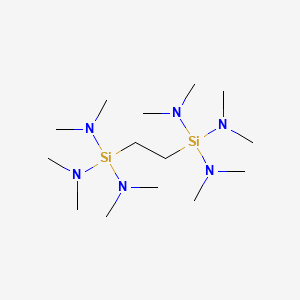
Benzoic acid, 2-((hydroxyamino)carbonyl)-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-((hydroxyamino)carbonyl)-, sodium salt is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((hydroxyamino)carbonyl)-, sodium salt typically involves the reaction of benzoic acid with hydroxylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to form the sodium salt of the compound. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of benzoic acid to its hydroxylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-((hydroxyamino)carbonyl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-((hydroxyamino)carbonyl)-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Employed in biochemical assays and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the manufacture of polymers, resins, and other industrial products.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-((hydroxyamino)carbonyl)-, sodium salt involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Its effects are mediated through binding to active sites on target proteins, altering their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: The parent compound with similar aromatic properties.
Sodium benzoate: A common preservative with antimicrobial properties.
Hydroxybenzoic acids: Compounds with hydroxyl groups attached to the aromatic ring.
Uniqueness
Benzoic acid, 2-((hydroxyamino)carbonyl)-, sodium salt is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and biological activity compared to other benzoic acid derivatives.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
21239-15-6 |
|---|---|
Molekularformel |
C8H6NNaO4 |
Molekulargewicht |
203.13 g/mol |
IUPAC-Name |
sodium;2-(hydroxycarbamoyl)benzoate |
InChI |
InChI=1S/C8H7NO4.Na/c10-7(9-13)5-3-1-2-4-6(5)8(11)12;/h1-4,13H,(H,9,10)(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
CNXXXVUQLXJPHZ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NO)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,2'-Methylenebis[4-(hydroxymethyl)-6-methylphenol]](/img/structure/B14712419.png)









